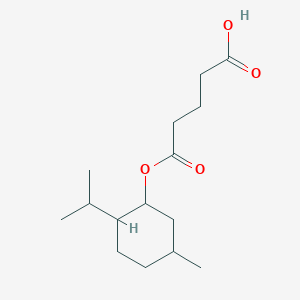

5-(5-Methyl-2-propan-2-ylcyclohexyl)oxy-5-oxopentanoic acid

Description

Contextualizing l-Monomenthyl Glutarate within Chiral Ester Chemistry

l-Monomenthyl glutarate is a prime example of a chiral ester. Chiral esters are a class of organic compounds containing an ester group and at least one stereocenter, leading to the existence of non-superimposable mirror images (enantiomers). The chirality in l-Monomenthyl glutarate originates from the l-menthol (B7771125) moiety, which is a naturally occurring chiral alcohol. This inherent chirality makes it a valuable subject in stereochemistry, the study of the spatial arrangement of atoms in molecules. The specific stereochemistry of chiral esters can dramatically influence their physical, chemical, and biological properties, including their interactions with biological systems such as receptors and enzymes, which are themselves chiral.

Significance of Menthyl Esters and Glutarate Derivatives in Stereoselective Synthesis

Menthyl esters have long been employed as powerful tools in stereoselective synthesis, a field focused on controlling the formation of specific stereoisomers. beilstein-journals.org l-Menthol, being an inexpensive and readily available chiral molecule, can be used as a "chiral auxiliary." beilstein-journals.org When attached to a prochiral molecule, the bulky and conformationally rigid menthyl group can direct the approach of reagents from a specific direction, leading to the preferential formation of one enantiomer over the other in a chemical reaction. beilstein-journals.org This strategy of using menthyl esterification has been successfully applied for the chiral resolution of carboxylic acid intermediates in the synthesis of complex molecules like artificial glutamate (B1630785) analogs. beilstein-journals.org The resulting diastereomeric menthyl esters can then be separated chromatographically, and the chiral auxiliary can be cleaved to yield the desired enantiomerically pure compound. beilstein-journals.org This approach has been fundamental in the synthesis of optically active amino acids from α-keto acids. nasa.gov

Glutarate derivatives, particularly chiral 2-substituted glutaric analogs, are also of significant interest as they form the key structural elements of numerous natural products and pharmaceutical intermediates. doi.org The development of methods for the enantioselective synthesis of chiral glutaric acid derivatives is an active area of research. doi.org Techniques such as Rh-catalyzed asymmetric hydrogenation of 2-methyleneglutarate (B1258928) have been explored to produce these valuable chiral building blocks with high enantiomeric purity. doi.org The synthesis of various glutarate derivatives, including those for creating 1,3,5-oxygenated synthons, highlights their versatility in organic synthesis. researchgate.net

Overview of Academic Research Perspectives on l-Monomenthyl Glutarate

Academic research on l-Monomenthyl glutarate has spanned its synthesis, natural occurrence, and application as a physiological cooling agent. A significant finding was the identification of monomenthyl glutarate as a naturally occurring compound in Litchi chinesis (lychee). nih.gov This discovery was noteworthy because, while synthetic versions were used in consumer products, their presence in nature was not previously confirmed. nih.gov The identification was accomplished using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), which provided high confidence in the characterization. nih.gov

Research has also focused on optimizing the synthesis of menthyl glutarate. Patented processes describe the reaction of menthol (B31143) with glutaric acid or glutaric anhydride (B1165640) to produce mixtures containing monomenthyl glutarate (MMG) and dimenthyl glutarate (DMG). google.comgoogle.com One inventive process found that using an excess of glutaric acid relative to menthol (a weight ratio of 1.0 to 1.6) surprisingly yielded a commercially desirable mixture of 60-70 wt. % MMG and 30-40 wt. % DMG. google.com Another approach demonstrated that using base catalysts, such as sodium carbonate, in the reaction between l-menthol and glutaric anhydride can selectively produce high ratios of the monomenthyl ester over the bis-menthyl ester. google.com These studies are crucial for the efficient industrial production of l-Monomenthyl glutarate for its use in food and other products as a cooling agent that provides a cooling effect without the strong minty flavor and burning sensation associated with menthol. nih.govmedchemexpress.com

Table 2: Detailed Research Findings on Menthyl and Glutarate Derivatives

| Research Area | Key Finding | Significance | Source(s) |

|---|---|---|---|

| Chiral Resolution | l-Menthol serves as an effective chiral auxiliary for the resolution of carboxylic acid intermediates via esterification. | Enables the synthesis of specific enantiomers of complex molecules, such as neuroactive glutamate analogs. | beilstein-journals.org |

| Natural Occurrence | Monomenthyl glutarate and dimenthyl glutarate were identified in Litchi chinesis. | Confirmed the natural origin of these compounds, which were previously only known as synthetic flavoring agents. | nih.gov |

| Synthetic Process | Reacting excess glutaric acid with menthol produces a mixture rich in monomenthyl glutarate (MMG). | Provides a simple and effective method for producing a commercially desirable MMG/DMG mixture. | google.com |

| Catalytic Synthesis | Base catalysts like sodium carbonate selectively favor the formation of monomenthyl esters from dicarboxylic acid anhydrides. | Offers a pathway to high-purity monomenthyl esters, minimizing the formation of bis-menthyl byproducts. | google.com |

| Asymmetric Synthesis | Rh-catalyzed asymmetric hydrogenation of glutarate precursors allows for the synthesis of chiral 2-substituted glutarates. | Provides an efficient catalytic method to obtain important chiral building blocks for natural products and drugs. | doi.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(5-methyl-2-propan-2-ylcyclohexyl)oxy-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O4/c1-10(2)12-8-7-11(3)9-13(12)19-15(18)6-4-5-14(16)17/h10-13H,4-9H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTMTYSVTTGVYAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)CCCC(=O)O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Stereochemical Control of L Monomenthyl Glutarate

Established Synthetic Pathways for Glutarate Monoester Precursors

The synthesis of glutarate monoesters, such as monomethyl glutarate, serves as a critical first step in the production of more complex molecules like l-Monomenthyl glutarate. These precursors are typically formed through straightforward but carefully controlled esterification reactions.

Esterification Reactions Utilizing Glutaric Anhydride (B1165640) and Alcohols

The reaction of glutaric anhydride with an alcohol is a common and efficient method for producing the corresponding monoester. This process involves the nucleophilic attack of the alcohol on one of the carbonyl carbons of the anhydride, leading to the opening of the cyclic anhydride ring. The result is a molecule containing both an ester group and a carboxylic acid group. For instance, the reaction of glutaric anhydride with methanol in a solvent like chloroform (B151607), when heated under reflux, can produce monomethyl glutarate in nearly quantitative yields google.com. The general mechanism involves the alcohol attacking the anhydride, followed by proton transfer to yield the final monoester product. Pyridine is often used as a solvent in such reactions libretexts.org.

Low-Temperature Synthesis Strategies for Monomethyl Glutarate

To circumvent the formation of diester byproducts and enhance product purity, low-temperature synthesis strategies have been developed. One effective method involves the reaction of glutaric anhydride with a metal alkoxide, such as sodium methoxide, at temperatures ranging from -20°C to 0°C. google.com. This approach prevents the formation of dimethyl glutarate, yielding high-purity monomethyl glutarate without the need for complex distillation procedures google.com. The reaction is typically carried out in an anhydrous solvent like dichloromethane, followed by acidification with a hydrochloric acid solution to neutralize the reaction and isolate the product google.com. This method has been shown to produce monomethyl glutarate with high purity and yield google.comgoogle.com.

Table 1: Comparison of Low-Temperature Synthesis Methods for Monomethyl Glutarate

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Reactants | Glutaric anhydride, Sodium methoxide | Glutaric anhydride, Sodium methoxide |

| Solvent | Anhydrous dichloromethane | Anhydrous glycol dimethyl ether |

| Temperature | -20°C to 0°C google.com | -10°C to 10°C google.com |

| Key Feature | Avoids dimethyl glutarate byproduct google.com | Forms sodium salt intermediate google.com |

| Reported Purity | 99.7% google.com | 98.5% google.com |

| Reported Yield | 97.3% google.com | 99.6% google.com |

Asymmetric Synthesis Approaches for l-Monomenthyl Glutarate

The synthesis of l-Monomenthyl glutarate introduces the challenge of stereochemical control. Asymmetric synthesis approaches are employed to selectively produce the desired enantiomer, leveraging the chiral nature of l-menthol (B7771125).

Enantioselective Esterification from l-Menthol and Glutaric Acid

The direct esterification of l-menthol with glutaric acid can produce a mixture of monomenthyl glutarate (MMG) and dimenthyl glutarate (DMG). Research has shown that by carefully controlling the initial weight ratio of the reactants, the composition of the final product mixture can be tailored to meet specific commercial requirements google.com. Reacting menthol (B31143) with an excess of glutaric acid favors the formation of the monoester. This process is often conducted in the presence of a solvent that can form an azeotrope with water, facilitating its removal and driving the equilibrium towards the ester products google.com.

Table 2: Product Distribution Based on Reactant Ratio

| Glutaric Acid to Menthol Weight Ratio | Resulting Monomenthyl Glutarate (MMG) wt. % | Resulting Dimenthyl Glutarate (DMG) wt. % |

|---|---|---|

| 1.0 to 1.6 | 60 to 70% google.com | 30 to 40% google.com |

| 1.05 to 1.56 | 60 to 70% google.com | 30 to 40% google.com |

Stereocontrol via Reaction of l-Menthol with Glutaric Anhydride

Utilizing glutaric anhydride instead of glutaric acid for the reaction with l-menthol offers an alternative pathway for synthesis. Acid anhydrides are generally more reactive than their corresponding free acids in esterification reactions nih.gov. The inherent chirality of the l-menthol molecule directs the reaction, leading to the formation of the l-monomenthyl ester. The stereochemistry of the menthol's hydroxyl group influences the approach of the glutaric anhydride, resulting in a diastereoselective synthesis. Studies on analogous systems, such as the reaction of l-menthol with β-phenylglutaric anhydride, have demonstrated the principles of this asymmetric induction acs.org.

Exploration of Chiral Auxiliary-Mediated Synthesis for Analogous Systems

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction wikipedia.org. After serving its purpose, the auxiliary can be removed and potentially recycled . This strategy is a cornerstone of asymmetric synthesis researchgate.net.

In a relevant application of this principle, l-menthol itself has been used as a chiral auxiliary for the resolution of racemic carboxylic acids beilstein-archives.org. By esterifying a racemic mixture with l-menthol, two diastereomers are formed, which can then be separated using techniques like column chromatography. Subsequent hydrolysis of the separated diastereomers yields the individual enantiomers of the original acid and recovers the l-menthol beilstein-archives.org.

Derivatization Chemistry of l-Monomenthyl Glutarate and its Glutarate Monoester Moiety

The chemical reactivity of l-monomenthyl glutarate is centered around its two primary functional groups: the carboxyl group and the ester group. These sites allow for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives. The glutarate monoester moiety, in particular, serves as a versatile scaffold for constructing more complex molecules, including organometallic complexes and other functionalized compounds.

Synthesis of Organometallic Complexes, including Organotin(IV) Derivatives of Monomethyl Glutarate

The carboxylate group of glutarate monoesters is an excellent ligand for coordinating with metal ions, leading to the formation of various organometallic complexes. Among these, organotin(IV) derivatives have been a subject of significant research due to their diverse applications, including as catalysts and biocides. semanticscholar.org While specific studies on organotin(IV) complexes of l-monomenthyl glutarate are not extensively detailed in the literature, the well-documented synthesis and characterization of organotin(IV) derivatives of monomethyl glutarate provide a strong model for the expected chemistry. semanticscholar.org

The synthesis of these complexes typically involves the reaction of a di- or triorganotin(IV) precursor with the glutarate monoester. sysrevpharm.org The resulting structures and coordination geometries are influenced by the nature of the organic substituents on the tin atom and the stoichiometry of the reactants.

A series of di- and triorganotin(IV) complexes of monomethyl glutarate have been synthesized and characterized using various spectroscopic techniques. semanticscholar.org It is proposed that the monomethyl glutarate ligand coordinates to the tin atom through the carbonyl oxygen. semanticscholar.org

Diorganotin(IV) Complexes:

In diorganotin(IV) complexes of monomethyl glutarate, the tin atom is typically hexa-coordinated, adopting an octahedral geometry. semanticscholar.org This coordination is achieved through the binding of two monomethyl glutarate ligands, which act as bidentate ligands. semanticscholar.org

Triorganotin(IV) Complexes:

In contrast, triorganotin(IV) complexes of monomethyl glutarate generally exhibit a penta-coordinated tin atom with a trigonal bipyramidal geometry. semanticscholar.org In these complexes, the monomethyl glutarate ligand also acts as a bidentate ligand. semanticscholar.org

The coordination of the carboxylate group to the tin atom can be further elucidated by examining the difference (Δν) between the asymmetric (νasym) and symmetric (νsym) stretching frequencies of the COO group in the infrared spectra. This difference can indicate whether the carboxylate group is acting as a monodentate, bidentate, or bridging ligand.

Below are interactive data tables summarizing the characterization data for representative di- and triorganotin(IV) complexes of monomethyl glutarate, which serve as a model for the analogous l-monomenthyl glutarate derivatives.

Table 1: Spectroscopic Data for Diorganotin(IV) Complexes of Monomethyl Glutarate

| Compound | 119Sn NMR (δ, ppm) | Coordination Geometry |

|---|---|---|

| Diorganotin(IV) Complex 1 | -350.5 | Hexa-coordinated, Octahedral |

| Diorganotin(IV) Complex 2 | -330.0 | Hexa-coordinated, Octahedral |

Table 2: Spectroscopic Data for Triorganotin(IV) Complexes of Monomethyl Glutarate

| Compound | 119Sn NMR (δ, ppm) | Coordination Geometry |

|---|---|---|

| Triorganotin(IV) Complex 1 | -98.5 | Penta-coordinated, Trigonal Bipyramidal |

| Triorganotin(IV) Complex 2 | -150.5 | Penta-coordinated, Trigonal Bipyramidal |

Further Chemical Transformations and Functionalization Reactions

Beyond the formation of organometallic complexes, the carboxyl group of l-monomenthyl glutarate is a key site for a variety of other chemical transformations and functionalization reactions. These reactions allow for the modification of the molecule's physical and chemical properties and the incorporation of new functionalities.

One of the most fundamental reactions is the esterification of the free carboxylic acid. This can be achieved through standard acid-catalyzed esterification with an alcohol or by conversion to a more reactive acyl halide or anhydride followed by reaction with an alcohol. For instance, the reaction of l-monomenthyl glutarate with a second alcohol would yield a mixed diester of glutaric acid.

Another important transformation is the conversion of the carboxylic acid to an amide. This is typically accomplished by first activating the carboxyl group, for example, by converting it to an acyl chloride, and then reacting it with a primary or secondary amine. This reaction provides a route to a wide range of N-substituted derivatives of l-monomenthyl glutarate.

The carboxyl group can also be reduced to a primary alcohol. This transformation can be achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). This would result in a diol, with one hydroxyl group at the former carboxylate position and the other on the menthyl moiety.

Furthermore, the α-carbon to the carboxyl group can potentially be functionalized. While not as readily activated as in some other dicarbonyl compounds, under appropriate conditions, reactions such as α-halogenation could be possible, providing a handle for further synthetic manipulations.

The synthesis of l-monomenthyl glutarate itself can be considered a functionalization of glutaric acid. A common method for producing menthyl glutarate involves the reaction of menthol with an excess of glutaric acid. google.com This process yields a mixture of monomenthyl glutarate and dimenthyl glutarate. google.com By adjusting the initial weight ratio of glutaric acid to menthol to between 1.0 and 1.6, a product mixture containing 60 to 70 wt. % of monomenthyl glutarate and 30 to 40 wt. % of dimenthyl glutarate can be obtained. google.com

The synthesis of the related monomethyl glutarate can be achieved by the reflux reaction of glutaric anhydride with an equimolar amount of methanol in a solvent such as chloroform, with yields reported to be close to 100%. google.com Another method involves the reaction of glutaric anhydride with sodium methoxide at low temperatures. google.com

These examples of derivatization and functionalization highlight the versatility of l-monomenthyl glutarate and its glutarate monoester moiety as building blocks in organic synthesis, enabling the creation of a wide array of new molecules with tailored properties.

Advanced Spectroscopic and Analytical Characterization of L Monomenthyl Glutarate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of l-Monomenthyl glutarate, offering precise insights into its atomic framework.

Proton (¹H) NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy of l-Monomenthyl glutarate, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the different proton environments within the molecule. The spectrum is characterized by a complex pattern of resonances due to the protons in the menthyl and glutarate moieties. chemicalbook.com

Key proton signals include those for the methyl groups of the menthyl portion, the methine protons, and the methylene (B1212753) protons of both the cyclohexane (B81311) ring and the glutarate chain. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, the protons on the carbon adjacent to the ester oxygen are deshielded and appear at a lower field compared to other methylene protons in the glutarate chain. chemicalbook.comlibretexts.org A very broad signal, often observed at a high chemical shift (around 11.68 ppm), is characteristic of the carboxylic acid proton. chemicalbook.com The methoxy (B1213986) group of the ester presents a sharp singlet. chemicalbook.com

Interactive Data Table: ¹H NMR Chemical Shift Assignments for l-Monomenthyl Glutarate in CDCl₃. chemicalbook.com

| Assignment | Chemical Shift (ppm) |

| Carboxylic Acid (COOH) | ~11.68 |

| Methoxy (OCH₃) | ~3.69 |

| Methylene (CH₂) adjacent to COOH | ~2.43 |

| Other Methylene (CH₂) | ~1.98 |

Note: The chemical shifts are approximate and can vary slightly based on solvent and concentration.

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of l-Monomenthyl glutarate. Each unique carbon atom in the molecule gives rise to a distinct signal, and the chemical shifts are indicative of the carbon's hybridization and bonding environment. libretexts.orglibretexts.org

The ¹³C NMR spectrum will show signals for the carbonyl carbons of the ester and carboxylic acid groups, which are typically found in the downfield region (170-185 ppm). libretexts.org The carbon of the methoxy group appears at a characteristic upfield position. libretexts.org The various methylene and methine carbons of the menthyl and glutarate moieties will have distinct chemical shifts, allowing for their individual assignment. oregonstate.edu The electronegativity of the oxygen atoms causes a downfield shift for the adjacent carbons. libretexts.org

Interactive Data Table: Typical ¹³C NMR Chemical Shift Ranges for Functional Groups in l-Monomenthyl Glutarate. libretexts.orgoregonstate.edu

| Carbon Environment | Typical Chemical Shift (ppm) |

| C=O (in acids and esters) | 170 - 185 |

| RCH₂OH (analogous to ester C-O) | 50 - 65 |

| R₃CH | 25 - 35 |

| R₂CH₂ | 16 - 25 |

| RCH₃ | 10 - 15 |

Advanced NMR Techniques for Stereochemical Assignment

The stereochemistry of l-Monomenthyl glutarate, which has multiple chiral centers in the menthyl group, can be investigated using advanced NMR techniques. foodb.ca Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can establish through-space proximities between protons, helping to confirm the relative configuration of the substituents on the cyclohexane ring. frontiersin.org Furthermore, the use of chiral derivatizing agents can lead to the formation of diastereomers with distinguishable NMR spectra, allowing for the determination of enantiomeric purity. Quantum mechanical calculations of NMR parameters, such as the DP4+ analysis, are increasingly used to assign the stereochemistry of complex molecules by comparing experimental and computed NMR data. rsc.orgrsc.org

Heteronuclear NMR (e.g., ¹¹⁹Sn NMR for Organotin(IV) Complexes)

When l-Monomenthyl glutarate is used as a ligand to form organotin(IV) complexes, heteronuclear NMR, particularly ¹¹⁹Sn NMR, becomes a powerful tool for characterizing these derivatives. scielo.brscielo.br The chemical shift of the tin nucleus is highly sensitive to its coordination number and the geometry of the complex. researchgate.netnih.gov For instance, five-coordinate triorganotin(IV) complexes of monomethyl glutarate exhibit characteristic ¹¹⁹Sn NMR signals that differ significantly from those of six-coordinate diorganotin(IV) complexes. scielo.brscielo.br This allows for the determination of the coordination environment around the tin atom, which can be trigonal bipyramidal for five-coordinate species or octahedral for six-coordinate species. scielo.brscielo.br

Vibrational Spectroscopy for Functional Group Analysis and Ligand Coordination

Vibrational spectroscopy provides valuable information about the functional groups present in l-Monomenthyl glutarate and how they are affected upon coordination to a metal center.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of l-Monomenthyl glutarate displays characteristic absorption bands corresponding to its various functional groups. lookchem.comupi.edu A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid group, a result of hydrogen bonding. researchgate.net The C=O stretching vibrations of the ester and carboxylic acid groups give rise to strong absorption bands, typically in the range of 1735-1700 cm⁻¹. The C-O stretching vibrations of the ester and carboxylic acid appear in the 1300-1000 cm⁻¹ region.

Upon the formation of organotin(IV) complexes, significant changes are observed in the FT-IR spectrum. The absence of the broad O-H band indicates the deprotonation of the carboxylic acid group and its coordination to the tin atom. mdpi.com The positions of the asymmetric (νasym(COO)) and symmetric (νsym(COO)) stretching vibrations of the carboxylate group provide insight into its coordination mode. The difference between these two frequencies (Δν) can help distinguish between monodentate, bidentate, or bridging coordination of the carboxylate ligand to the tin center. researchgate.net Furthermore, the appearance of new bands in the low-frequency region (around 545-578 cm⁻¹ and 525-555 cm⁻¹) can be assigned to Sn-O and Sn-C bonds, respectively, confirming the formation of the organotin complex. scielo.br

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of compounds like l-Monomenthyl glutarate. In mass spectrometry, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). gbiosciences.com The resulting mass spectrum provides the molecular weight of the compound from the molecular ion peak. gbiosciences.com

Tandem mass spectrometry (MS/MS) further fragments the molecular ions to generate characteristic fragmentation patterns. fao.org These patterns are akin to a molecular fingerprint and are invaluable for confirming the compound's identity and providing structural details. fao.org The fragmentation of a molecule is reproducible and depends on the stability of the molecular ion relative to its fragments. acdlabs.com For esters like l-Monomenthyl glutarate, fragmentation often occurs at bonds adjacent to the carbonyl (C=O) group, leading to the loss of the alkoxy group (-OR). libretexts.org For dicarboxylic acids, common fragmentation pathways include decarboxylation and loss of water from the non-ionized carboxyl group. cdnsciencepub.com

Predicted fragmentation patterns for l-Monomenthyl glutarate can be found in spectral databases. These predictions, often generated for different collision energies, provide a valuable reference for identifying the compound in experimental samples. foodb.ca

High Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for Identification in Complex Matrices

High Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a powerful and highly sensitive method for identifying and quantifying compounds within complex biological or environmental samples. researchgate.net The HPLC component separates the target compound from other matrix components, which helps to reduce signal suppression effects that can occur in mass spectrometry. mdpi.com The separated compound then enters the mass spectrometer for detection and identification based on its mass and fragmentation pattern. researchgate.net

This technique has been successfully used to identify l-Monomenthyl glutarate in natural sources. For instance, a study identified l-Monomenthyl glutarate and dimenthyl glutarate in Litchi chinesis. researchgate.net The identification was confirmed by correlating the mass spectrometric data and the chromatographic retention time of the compound in the extract with those of an authentic standard, achieving a high degree of confidence in the identification. researchgate.net The use of HPLC-MS/MS is crucial when dealing with complex matrices, as it provides both the separation power of chromatography and the specificity of mass spectrometric detection. researchgate.net

Chiral Chromatography for Purity Assessment and Enantiomeric Excess Determination

Chiral chromatography is an essential technique for separating enantiomers, which are non-superimposable mirror images of a chiral molecule. upce.cz This is particularly important in the pharmaceutical and flavor industries, where different enantiomers can have distinct biological activities or sensory properties. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective method for enantiomeric separation. cdnsciencepub.comchromatographyonline.com The separation is based on the differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase. upce.cz

The enantiomeric excess (e.e.), a measure of the purity of a chiral sample, can be accurately determined using chiral HPLC. nih.govnih.gov The e.e. is calculated from the relative peak areas of the two enantiomers in the chromatogram. mdpi.com

Chiral High Performance Liquid Chromatography (HPLC)

Chiral HPLC methods are developed by screening different chiral stationary phases and mobile phase compositions to achieve optimal separation of the enantiomers. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and have demonstrated broad enantiorecognition capabilities for a variety of compounds, including esters and carboxylic acids. chromatographyonline.commdpi.com

For instance, the diastereomeric menthyl esters of a carboxylic acid intermediate have been successfully separated using a CHIRALPAK IC column, which is a polysaccharide-based CSP. researchgate.net The separation of underivatized amino acids, which are also chiral molecules, has been achieved on teicoplanin-based CSPs, highlighting the versatility of different chiral selectors. sigmaaldrich.com The development of a chiral HPLC method for l-Monomenthyl glutarate would involve screening various CSPs and mobile phases to find conditions that provide baseline resolution of its enantiomers, thereby allowing for accurate purity assessment and determination of enantiomeric excess. heraldopenaccess.us

Other Advanced Analytical Techniques for Structural and Conformational Analysis

Beyond mass spectrometry and chiral chromatography, other advanced analytical techniques provide deeper insights into the structural and conformational properties of l-Monomenthyl glutarate and its derivatives.

Mössbauer Spectroscopy (e.g., ¹¹⁹Sn Mössbauer for Organotin(IV) Complexes)

Mössbauer spectroscopy is a highly sensitive technique for probing the local chemical environment of specific atomic nuclei. For organotin compounds, ¹¹⁹Sn Mössbauer spectroscopy provides valuable information about the oxidation state, coordination number, and geometry of the tin atom. researchgate.netuzh.ch This technique has been instrumental in the structural characterization of organotin(IV) complexes derived from carboxylate ligands, such as monomethyl glutarate. nih.gov

In studies of di- and triorganotin(IV) complexes of monomethyl glutarate, ¹¹⁹Sn Mössbauer spectroscopy, in conjunction with other techniques like NMR, revealed that the diorganotin(IV) complexes have a hexa-coordinated octahedral geometry, while the triorganotin(IV) complexes exhibit a penta-coordinated trigonal bipyramidal geometry. nih.gov The Mössbauer parameters, such as the isomer shift (δ) and quadrupole splitting (ΔEq), are indicative of the coordination environment around the tin atom. These parameters, when compared with data from a wide range of structurally characterized organotin(IV) carboxylates, allow for confident structural assignments. upce.cz

Table 1: Illustrative ¹¹⁹Sn Mössbauer Spectroscopic Data for Organotin(IV) Carboxylate Complexes

| Compound Type | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔEq) (mm/s) | Deduced Geometry |

| Diorganotin(IV) Dicarboxylates | 1.20 - 1.60 | 3.20 - 4.10 | Trans-octahedral |

| Triorganotin(IV) Carboxylates | 1.10 - 1.40 | 2.90 - 3.70 | Trigonal bipyramidal |

| Mononuclear Heptacoordinated Organotin(IV) | ~0.80 | ~1.90 | Heptacoordinated |

Note: The data presented are typical ranges for these classes of compounds and are for illustrative purposes.

Predicted Collision Cross Section (CCS) Analysis

Collision Cross Section (CCS) is a physicochemical property of an ion that reflects its size, shape, and charge in the gas phase. nih.gov The integration of ion mobility spectrometry (IMS) with mass spectrometry allows for the experimental measurement of CCS values, providing an additional dimension of separation and characterization that can help to distinguish between isomers. dtu.dk

In the absence of experimental data or authentic standards, CCS values can be predicted using computational methods, often employing machine learning algorithms. nih.govbruker.com These prediction tools use the 2D structure of a molecule to calculate its theoretical CCS value. bruker.com Comparing the predicted CCS value with the experimentally measured value for an unknown compound can significantly increase the confidence of its identification, especially when mass and fragmentation data alone are insufficient to differentiate between isomers. researchgate.netwaters.com This approach is particularly valuable in untargeted metabolomics and the analysis of complex mixtures where many features may be detected. researchgate.net The use of predicted CCS values can help to filter out false-positive identifications and narrow down the list of potential candidates for a given molecular feature. researchgate.netarxiv.org For l-Monomenthyl glutarate, a predicted CCS value could serve as an additional identifier in complex sample analysis, complementing HPLC retention time and MS/MS fragmentation data. waters.com

Applications of L Monomenthyl Glutarate in Asymmetric Organic Synthesis and Catalysis

Evaluation as a Chiral Auxiliary for Inducing Stereoselectivity

There is no available research on the evaluation of l-Monomenthyl glutarate as a chiral auxiliary. Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. After the desired stereochemistry has been achieved, the auxiliary is typically removed. While numerous chiral auxiliaries are known and utilized in organic synthesis, l-Monomenthyl glutarate does not appear to be among them.

Diastereoselective Control in Carbon-Carbon Bond Forming Reactions

No studies have been published that investigate the use of l-Monomenthyl glutarate to control diastereoselectivity in carbon-carbon bond-forming reactions, such as alkylations, aldol (B89426) reactions, or Michael additions. Consequently, no data on diastereomeric ratios or excesses for reactions employing this compound are available.

Influence on Stereochemical Outcomes in Pericyclic Reactions

Similarly, the influence of l-Monomenthyl glutarate on the stereochemical outcomes of pericyclic reactions, such as Diels-Alder or 1,3-dipolar cycloadditions, has not been reported in the scientific literature. There are no findings on its ability to direct the approach of reactants to form specific stereoisomers.

Potential as a Chiral Ligand in Metal-Catalyzed Asymmetric Transformations

The potential of l-Monomenthyl glutarate to act as a chiral ligand in metal-catalyzed asymmetric transformations is another area with no available research. Chiral ligands bind to a metal center to create a chiral catalyst that can induce enantioselectivity in a reaction. There are no reports of l-Monomenthyl glutarate being used in this capacity for reactions like asymmetric hydrogenation, oxidation, or cross-coupling reactions.

Natural Occurrence and Biosynthetic Pathways of Monomenthyl Glutarate

Identification and Isolation from Plant Sources (e.g., Litchi chinensis)

l-Monomenthyl glutarate has been successfully identified as a natural constituent in the plant kingdom. Specifically, its presence has been confirmed in Litchi chinensis, the plant that produces the lychee fruit. nih.gov This discovery was significant as it was one of the first reports to identify this specific menthyl ester in nature. nih.gov

The isolation of l-Monomenthyl glutarate from a complex plant matrix like Litchi chinensis involves a multi-step process. A general procedure for extracting and isolating such lipophilic compounds from plant material is outlined below:

Extraction : The initial step typically involves the extraction of essential oils and other lipophilic compounds from the plant material (e.g., fruit, leaves). Common methods include steam distillation, hydrodistillation, or solvent extraction using a non-polar solvent. iscientific.orgresearchgate.netnih.gov For l-Monomenthyl glutarate, a solvent-based extraction would be effective.

Fractionation : The crude extract, containing a multitude of compounds, is then subjected to fractionation to separate components based on their chemical properties. Techniques like fractional distillation can be used to separate compounds based on boiling points. iscientific.orgresearchgate.net

Chromatography : For final purification, chromatographic methods are employed. Column chromatography, including silica gel chromatography or high-performance liquid chromatography (HPLC), allows for the separation of individual compounds with high resolution, leading to the isolation of pure l-Monomenthyl glutarate.

Methodologies for Natural Product Identification (e.g., HPLC-MS/MS)

The definitive identification of l-Monomenthyl glutarate in Litchi chinensis was accomplished using a powerful analytical technique known as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). nih.gov This method is ideal for separating and identifying specific molecules within a complex mixture.

The process involves two key stages:

High-Performance Liquid Chromatography (HPLC) : The plant extract is first passed through an HPLC system. The different compounds in the extract travel through the chromatography column at different speeds based on their chemical properties (like polarity and size), which causes them to separate. The time it takes for a compound to exit the column is known as its "retention time," which is a characteristic feature.

Tandem Mass Spectrometry (MS/MS) : As each separated compound exits the HPLC column, it enters the mass spectrometer. Here, it is ionized, and its mass-to-charge ratio is measured, providing its molecular weight. In tandem MS (MS/MS), the specific ion corresponding to the target molecule is selected, fragmented, and the masses of the resulting fragments are measured. This fragmentation pattern is a unique chemical fingerprint.

The identification of l-Monomenthyl glutarate was confirmed with a very high degree of certainty (99.980% confidence) by correlating both the chromatographic retention time and the mass spectrometric data of the compound found in the plant extract with those of an authentic, synthesized standard of l-Monomenthyl glutarate. nih.gov

Postulated Biosynthetic Routes and Enzymatic Mechanisms within Biological Systems

While l-Monomenthyl glutarate has been identified in nature, its specific biosynthetic pathway in plants has not been fully elucidated. However, based on established knowledge of plant secondary metabolism, a plausible biosynthetic route can be postulated. The formation of this ester requires the convergence of two separate pathways: one that produces l-menthol (B7771125) and another that produces glutaric acid.

l-Menthol Biosynthesis: The biosynthesis of l-menthol is well-characterized, particularly in mint species (Mentha). It is a multi-step process involving several enzymes that convert a primary metabolite, geranyl diphosphate, into the final l-menthol molecule.

Glutaric Acid Biosynthesis: Glutaric acid is known to be a product of amino acid catabolism, particularly of lysine (B10760008) and tryptophan, in various organisms. wikipedia.org It is likely that a similar pathway exists in plants, where these amino acids are broken down to yield glutaric acid.

Esterification Step: The final and crucial step is the esterification of l-menthol with glutaric acid. In biological systems, this reaction is not likely to occur directly. Instead, the carboxylic acid (glutaric acid) is typically activated first. A common activation mechanism is the formation of a thioester with coenzyme A, resulting in glutaryl-CoA. This activated intermediate can then react with l-menthol in a reaction catalyzed by an enzyme.

The enzyme responsible for this step would likely be an acyltransferase . Plant acyltransferases are a diverse family of enzymes that catalyze the transfer of an acyl group (like glutaryl) from a donor molecule (like glutaryl-CoA) to an acceptor molecule (like l-menthol). frontiersin.org While the specific acyltransferase for l-Monomenthyl glutarate synthesis has not been identified, it is hypothesized to be a member of this enzyme family that exhibits specificity for both l-menthol and a C5 dicarboxylic acid derivative.

The postulated reaction is as follows: l-Menthol + Glutaryl-CoA → l-Monomenthyl glutarate + Coenzyme A

This reaction would be catalyzed by a hypothetical "menthol glutaryl-acyltransferase" enzyme.

Co-occurrence and Differentiation from Related Menthyl Esters (e.g., Monomenthyl Succinate, Dimenthyl Glutarate)

Research has shown that l-Monomenthyl glutarate can co-occur with other structurally similar menthyl esters in nature. For instance, in Litchi chinesis, it was identified alongside dimenthyl glutarate . nih.gov In other plants, such as Lycium barbarum (goji berry) and Mentha piperita (peppermint), a related compound, monomenthyl succinate , has been found. nih.gov

The differentiation of these related esters is critical for accurate identification and is readily achieved using the HPLC-MS/MS methodology described earlier.

Chromatographic Differentiation (HPLC) : These esters have different chemical structures, which results in slight differences in their polarities and sizes. For example, dimenthyl glutarate is less polar than monomenthyl glutarate because it lacks a free carboxylic acid group. Monomenthyl succinate differs from monomenthyl glutarate by a single methylene (B1212753) group (-CH2-) in its dicarboxylic acid chain. These structural differences cause them to have distinct retention times during HPLC separation.

Mass Spectrometric Differentiation (MS/MS) : The compounds are easily distinguished by their different molecular weights. Furthermore, their fragmentation patterns upon collision-induced dissociation in the mass spectrometer will be distinct, providing unambiguous identification.

Monomenthyl glutarate vs. Dimenthyl glutarate : These will have significantly different parent ion masses due to the presence of one versus two menthyl groups.

Monomenthyl glutarate vs. Monomenthyl succinate : These will have a mass difference corresponding to one methylene group (approximately 14 Da). Their fragmentation patterns, while potentially showing a common loss of the menthol (B31143) group, will produce fragment ions that retain the dicarboxylic acid moiety, which will differ in mass.

The combination of these analytical techniques allows for the clear and confident differentiation of l-Monomenthyl glutarate from its closely related ester counterparts.

Computational Chemistry and Structure Activity Relationship Sar Studies of L Monomenthyl Glutarate

Molecular Modeling and Conformational Analysis for Structural Insight

Conformational analysis of the menthyl moiety is of particular importance. The cyclohexane (B81311) ring of l-menthol (B7771125) predominantly adopts a stable chair conformation, with the three bulky substituents—isopropyl, methyl, and the glutarate ester group—occupying equatorial positions to minimize steric hindrance. researchgate.net This preferred conformation is crucial for its recognition by the TRPM8 receptor. Computational methods, such as molecular mechanics (MM) and quantum mechanics (QM), can be used to calculate the energies of different conformations, confirming the stability of the all-equatorial arrangement.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of l-Monomenthyl glutarate in a biological environment, such as in proximity to a cell membrane where the TRPM8 receptor resides. nih.gov These simulations model the movement of atoms over time, revealing how the flexible glutarate chain allows the molecule to adopt various conformations and orientations. This flexibility may be key to its ability to effectively bind to and activate the TRPM8 channel.

Docking studies, which predict the preferred binding orientation of a ligand to a receptor, are also a vital tool. By docking l-Monomenthyl glutarate into the known menthol-binding pocket of the TRPM8 receptor, researchers can generate hypotheses about the key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern its binding affinity and efficacy. frontiersin.orgnih.govnih.gov For instance, the ester group of MMG may form hydrogen bonds with specific amino acid residues in the binding site, while the hydrophobic menthyl group fits into a nonpolar cavity.

Illustrative Conformational Energy Profile of l-Monomenthyl Glutarate Disclaimer: The following data is illustrative and based on typical values for similar molecules, as direct experimental or computational data for l-Monomenthyl glutarate is not readily available.

| Conformer | Description | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

|---|---|---|---|

| Global Minimum | Extended glutarate chain, menthyl group in chair conformation with equatorial substituents | 0.00 | C1-C2-C7-C8 ≈ 175 |

| Local Minimum 1 | Folded glutarate chain | +1.5 | C1-C2-C7-C8 ≈ 60 |

| Local Minimum 2 | Twist-boat menthyl conformation | +5.5 | N/A |

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful means to investigate the electronic properties of l-Monomenthyl glutarate. researchgate.netresearchgate.net These calculations can provide a detailed picture of the electron distribution, molecular orbitals, and electrostatic potential, which are fundamental to understanding its reactivity and intermolecular interactions.

The calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies is particularly informative. The HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity. A larger gap suggests higher stability and lower reactivity. For l-Monomenthyl glutarate, the HOMO is likely to be localized on the ester and carboxylic acid groups, which are rich in electrons, while the LUMO may be distributed across the carbonyl carbons.

The molecular electrostatic potential (MEP) map is another valuable output of quantum chemical calculations. It visualizes the regions of positive and negative electrostatic potential on the molecule's surface. For MMG, the MEP would show negative potential (red/yellow) around the oxygen atoms of the ester and carboxylic acid groups, indicating their propensity to act as hydrogen bond acceptors. Conversely, the hydrogen of the carboxylic acid would exhibit a positive potential (blue), making it a hydrogen bond donor. This information is crucial for predicting how the molecule will interact with the TRPM8 receptor's binding site. researchgate.net

These calculations can also be used to predict spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can aid in the experimental characterization of the molecule and its analogs. researchgate.net

Illustrative Calculated Electronic Properties of l-Monomenthyl Glutarate Disclaimer: The following data is for illustrative purposes and represents typical values obtained from DFT calculations for similar organic molecules.

| Property | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 eV | Region of electron donation (e.g., in charge transfer interactions) |

| LUMO Energy | -0.5 eV | Region of electron acceptance |

| HOMO-LUMO Gap | 6.0 eV | Indicates high chemical stability |

| Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule |

Quantitative Structure-Activity Relationships (QSAR) for Analog Design and Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For l-Monomenthyl glutarate and its analogs, QSAR studies can be invaluable for designing new molecules with enhanced cooling potency, duration, or specificity for the TRPM8 receptor.

To build a QSAR model, a dataset of structurally related compounds with their corresponding measured cooling activities is required. The chemical structures are represented by a set of numerical descriptors, which can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices), or 3D (e.g., molecular shape, electrostatic field). These descriptors quantify various aspects of the molecule's physicochemical properties.

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to develop an equation that correlates the descriptors with the biological activity. A robust QSAR model can then be used to predict the activity of newly designed, yet unsynthesized, compounds.

For menthol (B31143) derivatives, key structural features that influence cooling activity include the stereochemistry of the menthyl core, the nature and length of the ester side chain, and the properties of the terminal functional group. A QSAR model for l-Monomenthyl glutarate analogs might reveal that properties like hydrophobicity (logP), molecular volume, and the presence of hydrogen bond donors/acceptors are critical for potent TRPM8 activation. nih.gov For instance, increasing the length of the dicarboxylic acid chain beyond glutarate might lead to a decrease in activity due to a suboptimal fit in the receptor binding pocket.

Elucidation of Stereochemical Induction Mechanisms through Computational Methods

The stereochemistry of l-Monomenthyl glutarate is a critical factor in its biological activity, as the TRPM8 receptor is known to be highly stereoselective. frontiersin.org The "l-" prefix denotes that it is derived from l-menthol, which has the (1R,2S,5R) configuration. Computational methods can be employed to understand the mechanisms of stereochemical induction during the synthesis of such chiral molecules.

One common synthetic route to l-Monomenthyl glutarate is the esterification of l-menthol with glutaric anhydride (B1165640) or a derivative thereof. While the chiral centers of the menthol moiety are typically pre-existing, computational studies can help in understanding the stereoselectivity of reactions if new chiral centers were to be introduced in the glutarate portion or if a chiral catalyst were used. beilstein-journals.orgnih.gov

DFT calculations can be used to model the transition states of the esterification reaction. By comparing the activation energies of the transition states leading to different stereoisomers, one can predict which product is likely to be favored. These calculations can take into account the steric and electronic effects of the reactants, solvent, and any catalysts involved.

For example, in a reaction involving a chiral auxiliary on the glutarate moiety, computational modeling could reveal how the l-menthol approaches the reactive center, and how non-covalent interactions, such as steric repulsion or hydrogen bonding, in the transition state direct the reaction to form one stereoisomer over another. This understanding is not only of academic interest but also has practical implications for optimizing synthetic routes to produce enantiomerically pure compounds.

Future Research Directions and Emerging Paradigms for L Monomenthyl Glutarate

Integration with Advanced Synthetic Methodologies (e.g., Flow Chemistry, Mechanochemistry)

The synthesis of l-Monomenthyl glutarate is poised for significant advancement through the adoption of modern synthetic techniques like flow chemistry and mechanochemistry. These methods offer substantial improvements over traditional batch processing in terms of efficiency, safety, and scalability.

Flow Chemistry: This approach involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. For the esterification reaction between l-menthol (B7771125) and glutaric acid (or its anhydride), a flow chemistry setup would enable precise control over reaction parameters such as temperature, pressure, and residence time. thieme-connect.dedmaiti.com The high surface-area-to-volume ratio in these reactors facilitates superior heat and mass transfer, which can accelerate reaction rates and improve product yields. thieme-connect.de This intensified process can lead to lower energy consumption and reduced physical footprints, making it an attractive option for industrial-scale production. polimi.itrsc.org Furthermore, the contained nature of flow systems enhances safety, particularly when dealing with exothermic reactions or reactive intermediates.

Mechanochemistry: This solvent-free or low-solvent technique utilizes mechanical force, such as ball milling, to initiate and sustain chemical reactions. researchgate.netresearchgate.net The application of mechanochemistry to the synthesis of l-Monomenthyl glutarate could offer a greener alternative to conventional methods by drastically reducing or eliminating the need for bulk solvents. mdpi.com Research in this area would focus on optimizing milling conditions (e.g., frequency, ball-to-reactant ratio) to achieve high conversion rates and product purity. This approach aligns with the principles of sustainable chemistry by minimizing waste and simplifying product work-up procedures. longdom.org

| Methodology | Potential Advantages for l-Monomenthyl Glutarate Synthesis | Key Research Focus |

| Flow Chemistry | Enhanced heat/mass transfer, precise process control, improved safety, scalability. thieme-connect.depolimi.it | Optimization of reactor design, residence time, and temperature for esterification. |

| Mechanochemistry | Reduced/eliminated solvent use, lower energy consumption, simplified work-up. researchgate.netmdpi.com | Screening of milling conditions, investigation of reaction kinetics and mechanisms. |

Exploration of Novel Biocatalytic Pathways for Synthesis and Transformation

Biocatalysis, the use of enzymes to catalyze chemical reactions, presents a powerful and sustainable alternative for the synthesis of l-Monomenthyl glutarate. Lipases, in particular, are well-suited for this purpose due to their ability to efficiently catalyze esterification reactions in non-aqueous environments. jmbfs.orgnih.gov

| Biocatalyst Approach | Advantages | Research Objective |

| Whole-Cell Biocatalysis | No need for enzyme purification, cofactor regeneration is intrinsic. | Screening of microbial strains for direct conversion of precursors. |

| Isolated Enzyme (Lipase) | High specificity, mild reaction conditions, reduced byproducts. nih.gov | Optimization of pH, temperature, and substrate ratios. |

| Immobilized Lipase (B570770) | Enhanced stability, easy separation from product, reusability. iaea.orgresearcher.life | Development of novel support materials and immobilization techniques. |

Deeper Insights into Stereoselectivity Mechanisms for Enhanced Chiral Control

While l-Monomenthyl glutarate is synthesized from the chiral molecule l-menthol and the achiral molecule glutaric acid, the stereochemistry of the menthyl group itself is a powerful tool in asymmetric synthesis. The l-menthyl moiety is frequently employed as a "chiral auxiliary"—a temporary handle that directs the stereochemical outcome of a reaction.

In this context, research has demonstrated that esterification of a racemic carboxylic acid with l-menthol yields a mixture of diastereomers. researchgate.netnih.gov These diastereomers possess different physical properties, which allows for their separation by methods such as fractional crystallization or chromatography. google.comgoogle.com Once separated, the ester bond can be cleaved (hydrolyzed) to release the optically pure carboxylic acid and recover the l-menthol auxiliary.

Future work in related areas will focus on computational and spectroscopic methods, such as NMR and X-ray crystallography, to better understand the conformational preferences of these diastereomeric menthyl esters. researchgate.netnih.gov This deeper mechanistic insight can rationalize the observed stereoselectivity and guide the development of more efficient chiral resolution processes for a wide range of valuable chiral molecules, leveraging the inherent stereochemistry of l-menthol. nih.gov

| Technique | Application in Stereoselectivity | Finding |

| X-ray Crystallography | Unambiguous determination of the absolute configuration of a menthyl ester diastereomer. researchgate.netnih.gov | Provides definitive proof of the stereochemical arrangement in the solid state. |

| NMR Spectroscopy (NOESY) | Analysis of through-space interactions to determine the preferred solution-state conformation. nih.gov | Elucidates the 3D structure and spatial relationships between the menthyl group and the rest of the molecule. |

| Chiral HPLC | Separation and quantification of the diastereomeric menthyl esters. nih.gov | Enables the determination of diastereomeric excess and preparative separation. |

Expanding the Scope of Biological Research towards Specific Molecular Targets

The well-known cooling sensation produced by l-Monomenthyl glutarate is not merely a physical effect but a specific neurological response mediated by a distinct molecular target. The primary target is the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. nih.govnih.gov TRPM8 is a calcium-permeable cation channel predominantly expressed in a subset of sensory neurons and is responsible for detecting cold temperatures (below ~26°C). nih.gov

When l-Monomenthyl glutarate or other cooling agents like menthol (B31143) bind to the TRPM8 receptor, they induce a conformational change that opens the channel, allowing an influx of calcium ions into the neuron. nih.gov This influx mimics the effect of a cold stimulus, generating a nerve impulse that the brain interprets as a cooling sensation.

Emerging research is focused on leveraging this mechanism for therapeutic purposes. The activation of TRPM8-containing neurons can inhibit adjacent nerve cells that transmit pain signals, a phenomenon known as cold analgesia. nih.gov This suggests that TRPM8 agonists, including l-Monomenthyl glutarate, could be developed as topical analgesics for chronic pain or dentin hypersensitivity. nih.govnih.gov Future studies will aim to characterize the specific binding interactions of l-Monomenthyl glutarate with the TRPM8 channel and explore its efficacy in modulating pain pathways and other physiological processes regulated by this receptor, such as basal tear secretion and body temperature regulation. nih.gov

Development of Sustainable and Environmentally Benign Synthetic Processes

The development of sustainable and environmentally benign processes for producing l-Monomenthyl glutarate is a key priority, guided by the principles of green chemistry. longdom.org This involves a holistic approach that considers the entire lifecycle of the product, from raw materials to final synthesis.

A cornerstone of this effort is the use of renewable feedstocks. longdom.org The precursor l-menthol, for instance, can be produced via highly efficient asymmetric catalytic processes from renewable plant-derived materials. mdpi.com This reduces the reliance on petrochemical sources and contributes to a more carbon-neutral process.

Biocatalytic synthesis routes, as detailed in section 8.2, are inherently green. They operate under mild, aqueous conditions, avoiding the need for harsh reagents and organic solvents, which minimizes waste and energy consumption. jscimedcentral.com Similarly, advanced methodologies like flow chemistry can contribute to sustainability by intensifying processes, which reduces solvent usage and improves energy efficiency compared to traditional batch manufacturing. polimi.it

Future research will focus on integrating these approaches. For example, developing a continuous flow process that utilizes an immobilized lipase biocatalyst could represent a highly efficient, low-waste, and sustainable manufacturing route for l-Monomenthyl glutarate. Assessing the environmental impact of such processes using lifecycle analysis will be crucial for validating their green credentials. polimi.it

| Green Chemistry Principle | Application to l-Monomenthyl Glutarate Synthesis |

| Use of Renewable Feedstocks | Sourcing l-menthol from sustainable, plant-based starting materials. mdpi.com |

| Catalysis | Employing highly efficient and reusable biocatalysts (lipases) or other green catalysts. longdom.orgjscimedcentral.com |

| Atom Economy | Utilizing reactions like esterification from glutaric anhydride (B1165640) that have high atom economy. |

| Safer Solvents & Auxiliaries | Developing solvent-free systems or using water as a benign solvent in biocatalysis. longdom.org |

| Design for Energy Efficiency | Using biocatalysis at ambient temperatures or flow chemistry for better heat integration. polimi.itjscimedcentral.com |

Q & A

Q. How can researchers structurally characterize l-Monomenthyl glutarate to confirm its identity and purity?

To confirm the identity of l-Monomenthyl glutarate, researchers should employ spectroscopic techniques such as nuclear magnetic resonance (NMR) for structural elucidation and mass spectrometry (MS) for molecular weight verification. Purity can be assessed via high-performance liquid chromatography (HPLC) or gas chromatography (GC), ensuring peaks correspond to the compound without impurities. For new compounds, elemental analysis is critical to validate empirical formula consistency. Experimental protocols must be detailed in the main manuscript or supplementary materials to ensure reproducibility .

Q. What methodologies are recommended for quantifying l-Monomenthyl glutarate in biological or food matrices?

Quantification in complex matrices requires extraction protocols (e.g., solvent extraction, solid-phase extraction) followed by analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or GC-MS. Calibration curves using certified reference materials and internal standards (e.g., isotopically labeled analogs) are essential for accuracy. Validation parameters (precision, recovery, limit of detection) should adhere to guidelines such as those from the European Food Safety Authority (EFSA) .

Q. What are the primary applications of l-Monomenthyl glutarate in food science research?

l-Monomenthyl glutarate is used as a flavoring agent in food products due to its menthol-derived aroma. Research applications include studying its stability under processing conditions (e.g., heat, pH), interaction with food components, and sensory impact. Regulatory compliance requires evaluating its intake levels using methodologies like the mTAMDI (modified Theoretical Added Maximum Daily Intake) approach to ensure safety thresholds are not exceeded .

Advanced Research Questions

Q. How can researchers design toxicity studies for l-Monomenthyl glutarate when existing data are limited?

When toxicological data are scarce, read-across approaches from structurally similar compounds (e.g., dimethyl glutarate) can be justified. For example, acute toxicity endpoints (e.g., LD50) and irritation potential may be extrapolated using molar adjustments or computational models (e.g., QSAR). Subchronic studies should include histopathological evaluations of target organs (e.g., liver, kidneys) and dose-response analyses. Data gaps must be explicitly stated in regulatory submissions .

Q. How should contradictions in toxicological data for glutarate esters be addressed in risk assessments?

Contradictions (e.g., conflicting irritation thresholds) require a weight-of-evidence analysis. Compare results across studies for consistency in experimental conditions (e.g., exposure duration, species/strain differences). Prioritize data from OECD Guideline-compliant studies and resolve discrepancies via mechanistic investigations (e.g., in vitro assays to assess pH-dependent cytotoxicity). Transparent reporting of uncertainty factors is critical for regulatory acceptance .

Q. What experimental strategies optimize the synthesis of l-Monomenthyl glutarate for high yield and scalability?

Synthetic optimization involves catalyst screening (e.g., lipases for enantioselective esterification), solvent selection (e.g., non-polar solvents to shift equilibrium), and reaction monitoring via thin-layer chromatography (TLC). Process scalability can be improved using flow chemistry or microwave-assisted synthesis. Detailed characterization (e.g., enantiomeric excess via chiral HPLC) and reproducibility protocols must be included in supplementary materials .

Q. How can researchers analyze l-Monomenthyl glutarate’s metabolic fate in mammalian systems?

Metabolite profiling requires in vivo or in vitro models (e.g., hepatocyte cultures) followed by LC-HRMS (high-resolution MS) to detect phase I/II metabolites. Isotopic labeling (e.g., ¹³C) aids in tracking hydrolysis products (e.g., glutaric acid, menthol). Urinary or fecal excretion studies should quantify residual compounds and compare with control groups to identify unique metabolic pathways .

Q. What regulatory frameworks govern the use of l-Monomenthyl glutarate in food additives?

EFSA’s Flavour Group Evaluation (FGE.09Rev6) mandates intake assessments using the MSDI (Maximized Survey-Derived Daily Intake) and mTAMDI approaches. Researchers must submit toxicokinetic data, genotoxicity studies (e.g., Ames test), and analytical methods for regulatory approval. Compliance with Annex III of Commission Regulation (EC) No 1565/2000 is required for food category-specific use levels .

Methodological Notes

- Data Reproducibility : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental documentation, including raw data deposition in public repositories .

- Ethical Compliance : For studies involving human subjects, adhere to ethical standards (e.g., informed consent, data anonymization) as outlined in clinical research templates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.